PLP (139-151) (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PLP (139-151) (sel de trifluoroacétate) est un fragment peptidique encéphalitogène dérivé de la protéine protéolipidique de la myéline (PLP). Ce composé est connu pour sa capacité à induire une encéphalomyélite auto-immune expérimentale (EAE), un modèle de sclérose en plaques, chez les animaux de laboratoire . La séquence peptidique de PLP (139-151) est L-histidyl-L-seryl-L-leucylglycyl-L-lysyl-L-tryptophyl-L-leucylglycyl-L-histidyl-L-prolyl-L-α-aspartyl-L-lysyl-L-phénylalanine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PLP (139-151) (sel de trifluoroacétate) est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé protégé est ajouté et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage et déprotection : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de PLP (139-151) (sel de trifluoroacétate) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus est optimisé pour le rendement et la pureté, et des mesures de contrôle qualité strictes sont mises en œuvre pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

PLP (139-151) (sel de trifluoroacétate) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il est relativement stable dans des conditions physiologiques mais peut être hydrolysé par des enzymes protéolytiques.

Réactifs et conditions courants

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate (HBTU)

Réactifs de déprotection : Acide trifluoroacétique (TFA), pipéridine

Réactifs de clivage : TFA, eau, triisopropylsilane (TIS)

Produits principaux

Le produit principal de la synthèse est le peptide PLP (139-151) lui-même. Lors de l'hydrolyse, de plus petits fragments peptidiques et des acides aminés individuels peuvent être formés .

Applications de la recherche scientifique

PLP (139-151) (sel de trifluoroacétate) a plusieurs applications de recherche scientifique :

Immunologie : Utilisé pour induire l'EAE chez la souris, servant de modèle pour étudier la sclérose en plaques et tester des traitements potentiels.

Neurosciences : Étudie les mécanismes de démyélinisation et de lésion axonale dans le système nerveux central.

Auto-immunité : Étudie la réponse immunitaire et le rôle des lymphocytes T spécifiques dans les maladies auto-immunes.

Développement de médicaments : Évalue l'efficacité de nouveaux agents thérapeutiques ciblant la sclérose en plaques et d'autres troubles neurodégénératifs.

Mécanisme d'action

PLP (139-151) (sel de trifluoroacétate) exerce ses effets en imitant un fragment de la protéine protéolipidique de la myéline. Lorsqu'il est introduit chez les animaux de laboratoire, il induit une réponse auto-immune, conduisant à la formation de foyers inflammatoires, à des lésions axonales et à une démyélinisation dans la moelle épinière. Ce processus implique l'activation de lymphocytes T spécifiques qui reconnaissent le peptide, conduisant à une attaque immunitaire sur la gaine de myéline .

Applications De Recherche Scientifique

PLP (139-151) (trifluoroacetate salt) has several scientific research applications:

Immunology: Used to induce EAE in mice, serving as a model for studying multiple sclerosis and testing potential treatments.

Neuroscience: Investigates the mechanisms of demyelination and axonal injury in the central nervous system.

Autoimmunity: Studies the immune response and the role of specific T cells in autoimmune diseases.

Drug Development: Evaluates the efficacy of new therapeutic agents targeting multiple sclerosis and other neurodegenerative disorders.

Mécanisme D'action

PLP (139-151) (trifluoroacetate salt) exerts its effects by mimicking a fragment of the myelin proteolipid protein. When introduced into laboratory animals, it induces an autoimmune response, leading to the formation of inflammatory foci, axonal injury, and demyelination in the spinal cord. This process involves the activation of specific T cells that recognize the peptide, leading to an immune-mediated attack on the myelin sheath .

Comparaison Avec Des Composés Similaires

Composés similaires

[Leu144, Arg147]-PLP (139-151) (sel de trifluoroacétate) : Un fragment peptidique mutant avec des substitutions aux positions 144 et 147.

PLP (178-191) : Un autre fragment peptidique de la protéine protéolipidique de la myéline utilisé dans des applications de recherche similaires.

Glycoprotéine oligodendrocytaire de la myéline (MOG) (92-106) : Un peptide utilisé pour induire l'EAE chez la souris.

Unicité

PLP (139-151) (sel de trifluoroacétate) est unique en raison de sa séquence spécifique et de sa capacité à induire de manière fiable l'EAE chez les animaux de laboratoire. Cela en fait un outil précieux pour étudier la sclérose en plaques et tester des agents thérapeutiques potentiels .

Propriétés

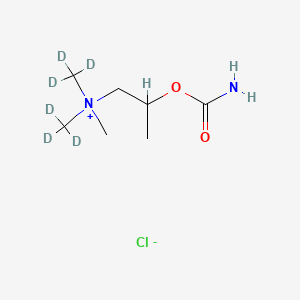

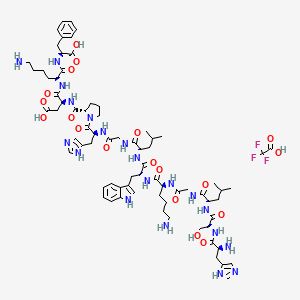

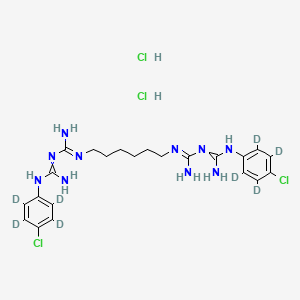

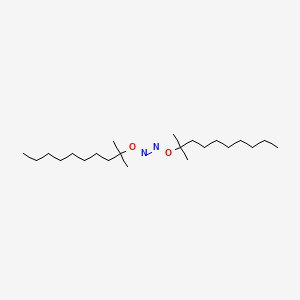

Formule moléculaire |

C74H105F3N20O19 |

|---|---|

Poids moléculaire |

1635.7 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C72H104N20O17.C2HF3O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;3-2(4,5)1(6)7/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);(H,6,7)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m0./s1 |

Clé InChI |

XUIHONJLEQCVEQ-OVFYYFFASA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)

![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)

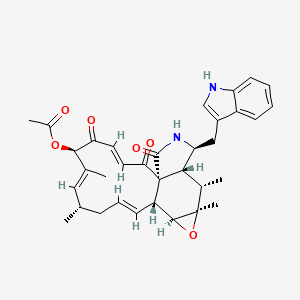

![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)

![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)